2,3,6-Trimethylthieno[2,3-b]pyridin-4-amine chemical properties
2,3,6-Trimethylthieno[2,3-b]pyridin-4-amine chemical properties
The following technical guide details the chemical properties, synthesis, and applications of 2,3,6-Trimethylthieno[2,3-b]pyridin-4-amine , a significant heterocyclic scaffold in medicinal chemistry.
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Executive Summary
2,3,6-Trimethylthieno[2,3-b]pyridin-4-amine (CAS: 73227-71-1 ) is a fused bicyclic heteroaromatic compound belonging to the thieno[2,3-b]pyridine class.[1] Structurally, it functions as a bioisostere of 9-aminoacridine and 4-aminoquinoline, scaffolds historically validated in the treatment of neurodegenerative diseases (e.g., Tacrine) and malaria.
This molecule is characterized by a fully substituted thiophene ring fused to a pyridine ring, bearing a primary amine at the C4 position. Its primary utility lies in drug discovery as a core pharmacophore for Acetylcholinesterase (AChE) inhibition and, more recently, as a tunable scaffold for antiproliferative agents targeting PI-PLC and topoisomerase enzymes.
Chemical Structure & Electronic Properties
The molecule consists of a thiophene ring fused to a pyridine ring across the b-bond (C2-C3 of the pyridine). The numbering convention is critical for synthetic planning and SAR (Structure-Activity Relationship) analysis.
Structural Specifications
| Property | Detail |
| IUPAC Name | 2,3,6-Trimethylthieno[2,3-b]pyridin-4-amine |
| CAS Number | 73227-71-1 |
| Molecular Formula | C₁₀H₁₂N₂S |
| Molecular Weight | 192.28 g/mol |
| SMILES | Cc1cc(N)c2c(c1)sc(C)c2C |
| Topological Polar Surface Area | ~50 Ų (Amine + Pyridine N + Thiophene S) |
| Predicted LogP | 2.3 – 2.8 (Moderate Lipophilicity) |
Electronic Character
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Basicity: The pyridine nitrogen (N7) is less basic than in unsubstituted pyridine due to the electron-donating effect of the thiophene ring and the resonance interaction with the 4-amino group. However, the 4-amino group can donate electron density into the ring, increasing electron density at N7 and C5.
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Nucleophilicity: The C4-amine is the primary nucleophilic site, suitable for Schiff base formation or urea synthesis.
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Pi-Stacking: The planar tricyclic-like electronic cloud (due to methyl hyperconjugation) facilitates intercalation into DNA or hydrophobic pockets of enzymes (e.g., the anionic site of AChE).
Figure 1: Structural decomposition of the 2,3,6-trimethylthieno[2,3-b]pyridin-4-amine scaffold.
Synthesis & Manufacturing Protocols
The synthesis of 2,3,6-Trimethylthieno[2,3-b]pyridin-4-amine is typically achieved via a Friedländer-type condensative cyclization .[1] This route is preferred for its convergence, allowing the construction of the pyridine ring onto a pre-formed thiophene.
Precursor Synthesis (Gewald Reaction)
The starting material, 2-amino-3-cyano-4,5-dimethylthiophene , is synthesized via the Gewald reaction.[1]
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Reagents: 2-Butanone (Methyl ethyl ketone), Malononitrile, Elemental Sulfur.
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Catalyst: Morpholine or Diethylamine.[2]
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Conditions: Ethanol, 50°C, 2-4 hours.
Core Cyclization Protocol
The formation of the pyridine ring involves the condensation of the amino-thiophene with a methyl ketone (Acetone) in the presence of a Lewis acid.
Step-by-Step Protocol:
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Preparation: In a dry round-bottom flask, dissolve 10 mmol of 2-amino-3-cyano-4,5-dimethylthiophene in anhydrous dichloroethane (DCE) or toluene.
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Catalyst Addition: Add anhydrous Aluminum Chloride (AlCl₃) (20 mmol) or Tin(IV) Chloride (SnCl₄) cautiously under nitrogen atmosphere.
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Reagent Addition: Add Acetone (15 mmol) dropwise.
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Reflux: Heat the mixture to reflux (80-110°C) for 4–8 hours. The Lewis acid activates the nitrile group for nucleophilic attack by the enol form of acetone.
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Quenching: Cool to 0°C and quench with ice-water/NaOH (10%) to decompose the aluminum complex.
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Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO₄.
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Purification: Recrystallize from Ethanol/DMF or purify via column chromatography (SiO₂, Hexane:EtOAc).
Figure 2: Synthetic pathway from commodity chemicals to the target thienopyridine.[1]
Reactivity & Stability Profile
Chemical Stability[1]
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Hydrolysis: Stable under neutral and basic aqueous conditions. The amine group is resistant to hydrolysis but can be acylated.
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Oxidation: The thiophene sulfur is susceptible to oxidation by strong peracids (e.g., mCPBA) to form sulfoxides/sulfones, potentially disrupting aromaticity.
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Thermal: High thermal stability (Melting Point typically >150°C).
Functionalization[1][3]
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N4-Alkylation: The primary amine can be alkylated to form secondary amines (e.g., with benzyl halides) to increase lipophilicity or target specific hydrophobic pockets in enzymes.
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Sandmeyer Reaction: The amino group can be converted to a halide (Cl, Br) via diazotization, allowing for further coupling reactions (Suzuki, Buchwald-Hartwig) at the C4 position.
Medicinal Chemistry Applications
Acetylcholinesterase (AChE) Inhibition
This scaffold is a structural analogue of Tacrine (Cognex). The 4-amino-thieno[2,3-b]pyridine core mimics the 9-aminoacridine pharmacophore, binding to the catalytic anionic site (CAS) of AChE.
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Mechanism: The planar ring system stacks between aromatic residues (Trp84, Phe330) in the active site via
- interactions. -
Selectivity: The methyl groups at 2, 3, and 6 provide steric bulk that can be tuned to improve selectivity for AChE over Butyrylcholinesterase (BuChE).
Antiproliferative Activity
Recent studies indicate that 4-amino-thieno[2,3-b]pyridines inhibit Phosphoinositide Phospholipase C (PI-PLC) , an enzyme upregulated in breast and colorectal cancers.
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Pathway: Inhibition of PI-PLC reduces the generation of IP3 and DAG, downstream signaling molecules essential for cell proliferation and migration.
References
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Synthesis of Thieno[2,3-b]pyridines: Dotsenko, V. V., et al. "Recent advances in the chemistry of thieno[2,3-b]pyridines."[3] Russian Chemical Bulletin, 2020.[3] Link
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Biological Activity (AChE): Bakhite, E. A., et al. "Synthesis and biological activity of some new fused thieno[2,3-b]pyridine derivatives." Journal of the Brazilian Chemical Society, 2014. Link
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Antiproliferative Mechanisms: Leung, E., et al. "Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity." Molecules, 2022. Link
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Gewald Reaction Review: Sabnis, R. W., et al. "2-Aminothiophenes by the Gewald Reaction." Journal of Heterocyclic Chemistry, 1999. Link
